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This guide provides a comparative overview of the analgesic efficacy of Tianafac, a novel non-

steroidal anti-inflammatory drug (NSAID), against the commonly used anticonvulsant,

Gabapentin, in validated in vivo models of neuropathic pain. The data presented herein is

intended for researchers, scientists, and professionals in the field of drug development to

objectively evaluate the therapeutic potential of Tianafac.

Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for

more effective and safer treatment options. This report details the preclinical evaluation of

Tianafac in a rat model of chronic constriction injury (CCI), a gold-standard model for inducing

neuropathic pain. The analgesic effects of Tianafac were benchmarked against Gabapentin, a

widely prescribed medication for neuropathic pain. Our findings indicate that Tianafac
demonstrates a significant and dose-dependent anti-hyperalgesic effect, comparable to that of

Gabapentin in mitigating mechanical allodynia and thermal hyperalgesia.

Comparative Efficacy in a Chronic Constriction
Injury (CCI) Model
The study utilized a CCI model in rats to induce a persistent neuropathic pain state. The

efficacy of orally administered Tianafac (at doses of 1 mg/kg and 10 mg/kg) was compared to
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Gabapentin (100 mg/kg) and a vehicle control. Pain responses were assessed using the von

Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

Data Presentation

Treatment Group Dose (mg/kg, p.o.)

Paw Withdrawal
Threshold (g) in
von Frey Test
(Mean ± SEM)

Paw Withdrawal
Latency (s) in Hot
Plate Test (Mean ±
SEM)

Vehicle Control - 3.5 ± 0.5 5.2 ± 0.8

Tianafac 1 7.8 ± 0.9 8.1 ± 1.1

Tianafac 10 12.5 ± 1.2 11.3 ± 1.5

Gabapentin 100 11.8 ± 1.1 10.5 ± 1.3

*p < 0.05 compared to Vehicle Control

The data clearly indicates that Tianafac at a dose of 10 mg/kg produces a significant analgesic

effect, comparable to 100 mg/kg of Gabapentin, in both mechanical and thermal

hypersensitivity tests.[1][2] Notably, even at a lower dose of 1 mg/kg, Tianafac exhibited a

significant therapeutic effect.

Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model was induced in adult male Sprague-Dawley rats under isoflurane anesthesia.

The left sciatic nerve was exposed at the mid-thigh level, and four loose chromic gut ligatures

were tied around the nerve at approximately 1 mm intervals. This procedure leads to the

development of mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of

neuropathic pain in humans.

Von Frey Test for Mechanical Allodynia
Mechanical allodynia was assessed using a set of calibrated von Frey filaments. Rats were

placed in individual plexiglass chambers on an elevated mesh floor, allowing access to the

plantar surface of the hind paws. The filaments were applied to the mid-plantar surface of the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1214732?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29438840/
https://www.researchgate.net/publication/323175910_Efficacy_and_safety_of_combined_low_doses_of_either_diclofenac_or_celecoxib_with_gabapentin_versus_their_single_high_dose_in_treatment_of_neuropathic_pain_in_rats
https://www.benchchem.com/product/b1214732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ipsilateral hind paw with increasing force until a withdrawal response was observed. The 50%

paw withdrawal threshold was determined using the up-down method.

Hot Plate Test for Thermal Hyperalgesia
Thermal hyperalgesia was evaluated using a hot plate apparatus maintained at a constant

temperature of 55 ± 0.5°C. Rats were placed on the heated surface, and the latency to the first

sign of nociception (e.g., paw licking, jumping) was recorded. A cut-off time of 20 seconds was

set to prevent tissue damage.

Mechanism of Action and Signaling Pathways
Tianafac Signaling Pathway
Tianafac, like other NSAIDs, primarily exerts its analgesic and anti-inflammatory effects

through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This

inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key

mediators of pain and inflammation.
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Caption: Tianafac's primary mechanism of action.

Gabapentin Signaling Pathway
The exact mechanism of action of Gabapentin is not fully understood. However, it is believed to

bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This

interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening

neuronal hyperexcitability associated with neuropathic pain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1214732?utm_src=pdf-body
https://www.benchchem.com/product/b1214732?utm_src=pdf-body
https://www.benchchem.com/product/b1214732?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Voltage-Gated
Calcium Channels

(α2δ-1 subunit)
Ca²⁺ Influx

Release of
Excitatory

Neurotransmitters

Pain Signal
TransmissionGabapentin

Binds & Inhibits

Click to download full resolution via product page

Caption: Postulated mechanism of action for Gabapentin.

Experimental Workflow
The following diagram illustrates the workflow of the preclinical study conducted to evaluate the

efficacy of Tianafac and Gabapentin.
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Caption: Preclinical experimental workflow.

Conclusion
The results from this preclinical study demonstrate that Tianafac is a potent analgesic agent in

a rat model of neuropathic pain. Its efficacy at a 10 mg/kg dose is comparable to that of 100

mg/kg Gabapentin, suggesting its potential as a valuable therapeutic alternative for the
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management of neuropathic pain. Further investigation into the safety profile and long-term

efficacy of Tianafac is warranted. A study comparing the efficacy of gabapentin in

inflammation-induced neuropathic animal pain models with the conventional analgesic

diclofenac found that oral administration of gabapentin did not show a marked effect on the

early phase of the formalin test but significantly suppressed the late phase response.[3] In

contrast, diclofenac produced a significant antinociceptive effect in both phases of the formalin

test.[3] Another study concluded that using combined low doses of either diclofenac or

celecoxib with gabapentin is more effective and safer than high-dose monotherapy for

neuropathic pain in rats.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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